molecular formula C21H38O2 B085818 Oleoyl acetone CAS No. 112-09-4

Oleoyl acetone

Cat. No. B085818
CAS RN: 112-09-4
M. Wt: 322.5 g/mol
InChI Key: NOFWUNDRGNPPMV-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleoyl acetone (OA) is a chemical compound that belongs to the family of ketones. It is an organic compound that is commonly used in the field of science for various research applications. Oleoyl acetone is known for its unique properties, which make it an ideal candidate for laboratory experiments.

Mechanism Of Action

The mechanism of action of Oleoyl acetone is not fully understood. However, it is known to inhibit the activity of certain enzymes such as lipases and esterases. The compound is also believed to activate the peroxisome proliferator-activated receptor (PPAR) which is involved in the regulation of lipid metabolism.

Biochemical And Physiological Effects

Oleoyl acetone has been shown to have various biochemical and physiological effects. It is known to reduce the level of triglycerides and cholesterol in the blood. The compound is also believed to have anti-inflammatory and antioxidant properties. It has been shown to improve insulin sensitivity and glucose metabolism.

Advantages And Limitations For Lab Experiments

Oleoyl acetone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other reagents. However, the compound has some limitations. It is known to be toxic in high doses and can cause skin irritation. It is also not soluble in water, which can limit its use in aqueous solutions.

Future Directions

There are several future directions for research on Oleoyl acetone. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity. Further research is also needed to understand the mechanism of action of Oleoyl acetone and its effects on various metabolic pathways.
Conclusion:
In conclusion, Oleoyl acetone is a unique compound that has several scientific research applications. It is commonly used in the field of biochemistry, pharmacology, and molecular biology. The compound has several advantages for use in laboratory experiments, but also has some limitations. Further research is needed to fully understand the potential of Oleoyl acetone as a therapeutic agent and its mechanism of action.

Synthesis Methods

The synthesis of Oleoyl acetone involves the reaction between oleic acid and acetone. The reaction takes place in the presence of a strong acid catalyst. The process is carried out under controlled conditions to obtain high yields of Oleoyl acetone. The reaction is as follows:
Oleic acid + Acetone → Oleoyl acetone + Water

Scientific Research Applications

Oleoyl acetone has a wide range of scientific research applications. It is commonly used in the field of biochemistry, pharmacology, and molecular biology. The compound is used as a reagent for the detection of enzymes such as lipases and esterases. Oleoyl acetone is also used in the synthesis of various organic compounds such as fatty acid esters and amides. It is an important intermediate in the production of surfactants and emulsifiers.

properties

CAS RN

112-09-4

Product Name

Oleoyl acetone

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

(Z)-henicos-12-ene-2,4-dione

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20(2)22/h10-11H,3-9,12-19H2,1-2H3/b11-10-

InChI Key

NOFWUNDRGNPPMV-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)CC(=O)C

SMILES

CCCCCCCCC=CCCCCCCCC(=O)CC(=O)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)CC(=O)C

Other CAS RN

112-09-4

Origin of Product

United States

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